Silica

説明

Structure

3D Structure

特性

IUPAC Name |

dioxosilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

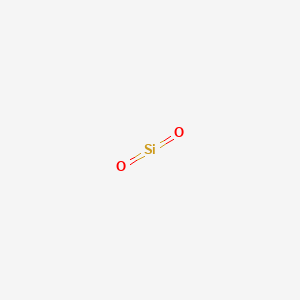

Canonical SMILES |

O=[Si]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 |

Source

|

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 |

Source

|

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C |

Source

|

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Synthesis and Characterization of Silica Nanoparticles: A Technical Guide

Executive Summary

Silica nanoparticles (SiNPs) are the workhorses of nanomedicine and materials science due to their tunable porosity, biocompatibility, and ease of surface modification.[1] However, the transition from a "recipe" to a reproducible scientific protocol requires understanding the delicate balance between hydrolysis and condensation .

This guide moves beyond basic stoichiometry. It dissects the Stöber process , provides a self-validating protocol for synthesizing monodisperse ~100 nm particles, and details the critical characterization steps required to validate their physicochemical identity for downstream applications like drug delivery.

Mechanistic Foundation: The Chemistry of Control

To control the particle, you must control the kinetics. The synthesis of SiNPs via the sol-gel method (Stöber process) relies on the base-catalyzed hydrolysis of alkyl silicates, typically Tetraethyl Orthosilicate (TEOS).[2][3]

The Two-Step Reaction

-

Hydrolysis: Ethoxy groups on TEOS are replaced by hydroxyl groups (silanols).

-

Condensation: Silanol groups react to form siloxane bridges (Si-O-Si), ejecting water or alcohol.

The "Senior Scientist" Insight: Beginners often treat ammonia merely as a pH adjuster. In reality, ammonia acts as a morphological catalyst. It deprotonates the silanols, making them more nucleophilic, which accelerates condensation over hydrolysis. This promotes spherical growth rather than the gel networks seen in acid-catalyzed systems.

Reaction Pathway Diagram[4]

Figure 1: The kinetic pathway of silica nanoparticle formation. Note that hydrolysis and condensation often occur competitively, not strictly sequentially.

Experimental Protocol: The "Self-Validating" Stöber Method

This protocol targets 100 nm ± 10 nm spherical particles.

Materials

-

Precursor: Tetraethyl Orthosilicate (TEOS, 98%+) - Freshness is critical; hydrolyzed TEOS ruins reproducibility.

-

Solvent: Absolute Ethanol (99.9%) - Water content in "95% ethanol" alters the kinetics.

-

Catalyst: Ammonium Hydroxide (28-30% NH₃).

-

Reagent: Deionized Water (18.2 MΩ).

Step-by-Step Workflow

Phase 1: Preparation

-

Cleanliness Check: Wash all glassware with base bath (KOH/Isopropanol) or 10% NaOH to remove organic residues that act as heterogeneous nucleation sites. Rinse copiously with DI water.

-

Temperature Control: Equilibrate all reagents to 25°C. A 5°C shift can change particle size by 20-30 nm.

Phase 2: Synthesis (The Reaction)

-

Solvent Mix: In a 250 mL Erlenmeyer flask, mix 50 mL Ethanol , 2.5 mL DI Water , and 2.0 mL Ammonium Hydroxide .

-

Agitation: Set magnetic stirring to a medium, constant speed (e.g., 400 rpm). Do not create a vortex that pulls air in; oxygen is not the issue, but evaporation of ammonia is.

-

Precursor Addition: Add 1.5 mL TEOS rapidly (in one shot).

-

Why Rapidly? Slow addition promotes secondary nucleation, leading to polydispersity (a mix of big and small particles).

-

-

The "Stop/Go" Checkpoint:

-

Observation: The solution should remain clear for 1-2 minutes.

-

Validation: At ~3-5 minutes, a faint blue opalescence (Tyndall effect) must appear.

-

Failure Mode: If it turns milky white instantly, your water/ammonia concentration is too high (uncontrolled aggregation). If it stays clear for >15 mins, reagents are likely old or temperature is too low.

-

-

Maturation: Seal the flask with Parafilm to prevent ammonia loss. Stir for 12 hours.

Phase 3: Purification

-

Centrifugation: Spin at 10,000 rpm for 15 minutes.

-

Wash Cycle: Discard supernatant.[4] Resuspend pellet in Ethanol via sonication. Repeat 3 times.

-

Purpose: Removes unreacted TEOS and ammonia which can interfere with surface functionalization.

-

Controlling Particle Size[1][2][6][7][8][9][10]

Size control in the Stöber process follows a predictable trend based on the concentration of Ammonia ([NH₃]) and Water ([H₂O]).

| Parameter | Action | Effect on Particle Size | Mechanism |

| [NH₃] | Increase | Increases | Higher pH increases surface charge, preventing early aggregation, allowing particles to grow larger before stabilizing. |

| [H₂O] | Increase | Increases (up to a point) | Increases hydrolysis rate. Excess water eventually causes polydispersity. |

| [TEOS] | Increase | Increases | More "food" (monomer) available for the growing seeds. |

| Temp | Increase | Decreases | Higher temp favors nucleation over growth (more seeds = smaller final particles). |

Surface Functionalization: APTES Modification

To make SiNPs useful for drug delivery, we often attach amines using (3-Aminopropyl)triethoxysilane (APTES).

Critical Warning: APTES is highly sensitive to water. Excess water causes APTES to polymerize around the particle rather than grafting to it, creating a "gummy" shell.

Workflow Diagram

Figure 2: Workflow for converting surface silanols (-OH) to amines (-NH2).

Characterization Suite

You cannot rely on a single method. DLS and TEM measure different physical properties.[5]

Data Presentation: Technique Comparison

| Technique | What it Measures | Typical Result (for "100 nm" SiNP) | Interpretation |

| TEM / SEM | Core Size (Dry state) | ~95 - 105 nm | The "true" physical diameter of the silica core. |

| DLS | Hydrodynamic Diameter | ~120 - 140 nm | Includes the core + the hydration layer (solvent dragging with the particle). Always larger than TEM. |

| Zeta Potential | Surface Charge | -30 to -45 mV (Bare)+20 to +30 mV (APTES) | Indicates colloidal stability. Values between -10 and +10 mV imply instability (aggregation risk). |

| BET | Surface Area | 20 - 50 m²/g (Solid)>800 m²/g (Mesoporous) | Critical for calculating drug loading capacity. |

Senior Scientist Note on DLS:

If your DLS Polydispersity Index (PDI) is > 0.2 , your sample is not monodisperse. It likely contains aggregates (doublets/triplets). Sonicate for 10 minutes and re-measure. If PDI remains high, the synthesis failed (likely nucleation issues).

Troubleshooting Common Pitfalls

-

Particles are oval/irregular: Stirring speed was too slow or magnetic bar was too large (shear forces distorted growth).

-

Gelation (Solid block formed): Water concentration was too low, or ammonia was too high. The hydrolysis happened too fast for discrete particles to form.

-

Low Amine Loading (APTES): The silica was not "activated." Ensure the particles are washed thoroughly with ethanol/water to expose surface silanols before adding APTES.

References

-

Stöber, W., Fink, A., & Bohn, E. (1968). Controlled growth of monodisperse silica spheres in the micron size range. Journal of Colloid and Interface Science, 26(1), 62-69. Link

-

Rossi, L. M., et al. (2011). Stöber synthesis of silica nanoparticles: A multivariate assessment study on the effects of reaction parameters on the particle size. Journal of Sol-Gel Science and Technology. Link

-

Slowing, I. I., et al. (2008). Mesoporous silica nanoparticles as controlled release drug delivery and gene transfection carriers. Advanced Drug Delivery Reviews. Link

-

Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. Link

-

Bagwe, R. P., et al. (2006). Surface modification of silica nanoparticles to reduce aggregation and nonspecific binding. Langmuir. Link

Sources

properties of amorphous vs crystalline silica for research

<An In-Depth Technical Guide to Amorphous vs. Crystalline Silica for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Bulk, Into the Framework

In the realm of advanced materials, few substances offer the versatility and foundational importance of silicon dioxide (SiO₂). Yet, to simply refer to "silica" is to overlook a critical distinction that dictates its function, safety, and application: its form. Whether amorphous or crystalline, the arrangement of silica's constituent atoms fundamentally alters its properties and, consequently, its utility in research and pharmaceutical development. This guide is designed to move beyond a superficial comparison, providing you, the researcher and developer, with a deep, mechanistic understanding of these two silica families. Our exploration will be grounded in the causality of their structural differences, equipping you with the knowledge to make informed decisions in your experimental designs and formulation strategies.

The Foundational Divergence: Atomic Order vs. Disorder

At the heart of the distinction between amorphous and crystalline silica lies the arrangement of the silicon-oxygen (Si-O) tetrahedra, the fundamental building blocks of these materials.

Crystalline Silica: In its crystalline forms, such as quartz, tridymite, and cristobalite, these tetrahedra are arranged in a highly ordered, repeating, long-range lattice structure.[1][2] This predictable, well-defined arrangement gives rise to characteristic sharp melting points and a defined geometric shape.[2] All crystalline silica minerals share the same chemical composition but differ in their crystal structures, making them polymorphs.[3] Quartz stands as the most prevalent polymorph of crystalline silica.[3]

Amorphous Silica: Conversely, amorphous silica lacks this long-range atomic order.[1] While there is short-range order in the immediate vicinity of the Si-O tetrahedra, this arrangement is random and disordered over longer distances.[2] This lack of a defined crystal lattice means amorphous solids do not have a sharp melting point but rather soften over a range of temperatures.[2] Synthetic amorphous silica is produced from a controlled mixture of sodium silicate and acid.[4]

Visualizing the Structural Divide

The following diagram illustrates the fundamental difference in the atomic arrangement between crystalline and amorphous silica.

Sources

Fumed Silica in the Modern Laboratory: A Senior Application Scientist's In-depth Guide

For the discerning researcher, scientist, and drug development professional, the selection of excipients and laboratory agents is a critical decision that profoundly impacts experimental outcomes and product performance. Among the myriad of available materials, fumed silica, also known as pyrogenic silica, stands out as a uniquely versatile and powerful tool. Its applications extend far beyond a simple thickening agent, offering nuanced control over physical and chemical properties in a vast array of laboratory settings.[1][2] This guide provides an in-depth exploration of fumed silica's core functionalities, offering not just protocols, but the underlying scientific rationale to empower informed and innovative application.

The Fundamental Nature of Fumed Silica: More Than Just Silicon Dioxide

Fumed silica is a synthetic, amorphous, and colloidal form of silicon dioxide (SiO2).[3][4] It is produced by the vapor-phase hydrolysis of silicon tetrachloride in a hydrogen-oxygen flame at high temperatures.[1][2][4] This pyrogenic process results in extremely small, non-porous primary particles (typically 5-50 nm in diameter) with a very high surface area (ranging from 50-600 m²/g).[3][4][5] These primary particles fuse together to form three-dimensional, chain-like aggregates.

The key to fumed silica's remarkable properties lies in its surface chemistry. The surface of untreated, or hydrophilic, fumed silica is rich in silanol (Si-OH) groups.[2][6] These silanol groups are highly reactive and are the primary drivers of fumed silica's ability to interact with its surrounding medium.

Table 1: Typical Physical Properties of Fumed Silica

| Property | Typical Value | Significance in Laboratory Applications |

| Primary Particle Size | 5-50 nm[3][4][5] | The extremely small particle size contributes to its high surface area and reinforcing capabilities. |

| Surface Area (BET) | 50-600 m²/g[3] | A high surface area allows for extensive interaction with the surrounding medium, leading to efficient thickening, adsorption, and stabilizing effects. |

| Bulk Density | Extremely low (fluffy white powder)[4] | Requires careful handling to prevent dusting and ensure proper dispersion. |

| Purity (SiO2 content) | >99.8% | High purity is essential for applications in pharmaceuticals and other sensitive formulations.[7] |

| Structure | Amorphous[2][6][8] | The non-crystalline nature distinguishes it from crystalline silica, which has different toxicological profiles.[9] |

The Critical Distinction: Hydrophilic vs. Hydrophobic Fumed Silica

The functionality of fumed silica can be tailored by modifying its surface chemistry, leading to two primary categories: hydrophilic and hydrophobic.[10][11] The choice between these two is a critical experimental decision driven by the nature of the solvent system and the desired interactions.

-

Hydrophilic Fumed Silica: This is the untreated form of fumed silica, with its surface covered in silanol groups.[11][12] These silanol groups readily form hydrogen bonds with polar molecules, making hydrophilic fumed silica highly effective in non-polar to medium-polarity systems.[8][13] It is the go-to choice for thickening non-polar liquids and reinforcing silicone elastomers.[12]

-

Hydrophobic Fumed Silica: This type is produced by chemically treating hydrophilic fumed silica with reactive silanes.[12] This process replaces the surface silanol groups with hydrophobic moieties, such as methyl groups.[11] As a result, hydrophobic fumed silica is water-repellent and disperses well in polar organic systems.[8][12] It offers low moisture absorption, good dispersibility, and rheology control in polar systems.[12]

The selection between hydrophilic and hydrophobic fumed silica is paramount for achieving optimal performance. Using a hydrophilic grade in a highly polar system can lead to poor dispersion and limited effectiveness, and vice-versa.

Core Laboratory Applications: A Mechanistic Perspective

Fumed silica's utility in the lab can be broadly categorized into several key functions. Understanding the mechanisms behind these functions is crucial for troubleshooting and optimizing experimental protocols.

Rheology Modification: Engineering Flow and Structure

One of the most prominent uses of fumed silica is as a rheology modifier, specifically as a thickening and thixotropic agent.[2][5][6]

-

Thickening: When dispersed in a liquid, the silanol groups on the surface of hydrophilic fumed silica particles interact with each other through hydrogen bonding, forming a three-dimensional network.[13][14][15] This network entraps the liquid, leading to a significant increase in viscosity.[5][13] The effectiveness of thickening is dependent on the degree of dispersion and the concentration of the fumed silica.

-

Thixotropy: The hydrogen-bonded network is not static. When shear stress is applied (e.g., by shaking or stirring), the network breaks down, resulting in a decrease in viscosity (shear-thinning).[13] When the shear is removed, the network reforms, and the viscosity returns to its original state.[13][15] This reversible, time-dependent shear-thinning behavior is known as thixotropy. This property is invaluable for formulations that need to be easily applied but then hold their shape, such as gels, creams, and adhesives.[14][16]

Sources

- 1. pishrochem.com [pishrochem.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. nbinno.com [nbinno.com]

- 5. azom.com [azom.com]

- 6. researchgate.net [researchgate.net]

- 7. en.hifull.com [en.hifull.com]

- 8. jksilicas.com [jksilicas.com]

- 9. reddit.com [reddit.com]

- 10. en.hifull.com [en.hifull.com]

- 11. Hydrophobic vs. Hydrophilic Fumed Silica: A Complete Guide - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 12. Fumed silica - difference between hydrophilic and hydrophobic silica-IOTA [iotasilica.com]

- 13. Polymers in Electronic Packaging: Rheology Modifiers - Polymer Innovation Blog [polymerinnovationblog.com]

- 14. adhesivesmag.com [adhesivesmag.com]

- 15. products.evonik.com [products.evonik.com]

- 16. Fumed Silica: Properties, Applications, and Future Trends [minmetalseast.com]

Optical Properties of Silica for Spectroscopy: A Technical Selection & Application Guide

Executive Summary

For researchers in drug development and photonics, "silica" is not a monolith; it is a family of materials where subtle atomic-level differences dictate experimental success. This guide dissects the optical performance of fused silica (

The critical determinant in spectroscopic performance is the hydroxyl (OH) content , which acts as a binary switch: high OH content stabilizes UV transmission but obliterates IR signals, while low OH content clears the IR window but compromises deep UV performance. This guide provides the decision frameworks, physical causality, and maintenance protocols required to ensure data integrity in high-sensitivity assays.

The Material Physics: Purity and Structure

Unlike crystalline quartz, spectroscopic silica is amorphous (glassy). Its optical properties are governed by two factors:

-

Metallic Impurities (Al, Na, Fe): These introduce absorption bands and fluorescence.

-

Hydroxyl (OH) Concentration: Introduced during the manufacturing process (flame hydrolysis vs. electric fusion).

The "Water" Factor

-

Synthetic Fused Silica (High OH): Manufactured by flame hydrolysis of silicon tetrachloride (

). The combustion process introduces significant OH groups (up to 1200 ppm).-

Result: Superior UV transmission (defect healing by H), but strong IR absorption.

-

-

Fused Quartz (Low OH): Manufactured by electrically melting natural quartz crystals in a vacuum or dry atmosphere. OH content is minimal (<30 ppm).[1]

-

Result: Superior IR transmission, but metallic impurities from the natural source limit deep UV performance.

-

Spectral Transmission Characteristics

UV-Vis-NIR Transmission Profiles

The choice of silica grade is a trade-off between the UV cutoff and IR absorption bands.[2]

Table 1: Comparative Optical Specifications

| Feature | UV Grade (Synthetic Fused Silica) | IR Grade (Fused Quartz) |

| Primary Range | 185 nm – 2100 nm | 260 nm – 3500 nm |

| UV Cutoff (50%) | ~160 nm | ~220 nm |

| OH Content | High (800–1200 ppm) | Low (< 30 ppm) |

| IR Absorption | Strong dips at 1.38µm, 2.2µm, 2.7µm | Minimal / Flat |

| Fluorescence | Extremely Low (Ideal for Raman) | Moderate (Blue fluorescence possible) |

| Common Codes | UV-Vis, Suprasil, KU-1 | IR-Vis, Infrasil, GE 124 |

The OH Absorption Bands

In High-OH silica, the fundamental stretching vibration of the O-H bond occurs at 2.73 µm . Overtones of this vibration create significant absorption noise at:

-

1.38 µm (2nd Overtone)

-

0.94 µm (3rd Overtone)

-

2.22 µm (Combination Band)

Critical Insight: If your drug development assay involves quantifying water content or NIR spectroscopy of proteins (amide bands), High-OH silica cuvettes will act as a strong spectral filter , potentially masking your analyte's signal.

Decision Logic: Selecting the Correct Grade

The following logic gate visualizes the selection process based on wavelength and application sensitivity.

Figure 1: Decision tree for selecting silica grade based on spectral region and assay sensitivity.

Refractive Index and Dispersion

For high-precision pathlength calculations (e.g., variable pathlength cells), the refractive index (

Standard Coefficients for Fused Silica (Malitson):

Implication: A cuvette with a physical pathlength of 10.00 mm will have a slightly different optical pathlength at 200 nm (

Fluorescence and Impurities

In drug discovery, particularly during Raman spectroscopy or fluorescence-based assays , the background signal of the substrate is critical.

-

The Problem: Natural fused quartz contains metallic impurities (Aluminum, Iron) that can fluoresce blue/violet when excited by UV light.[1]

-

The Mechanism: Impurities create color centers (defects) in the bandgap.

-

The Solution: Synthetic fused silica is chemically synthesized from gases (

), resulting in purity often exceeding 99.9999%. It exhibits the lowest background fluorescence of any optical glass, making it the mandatory standard for Raman applications.

Protocol: Cleaning and Maintenance

Contamination is the primary cause of spectroscopic anomalies. A "clean" cuvette that has protein residues or lipid films will introduce scattering and absorption errors.

The "Acid-Solvent" Cleaning Workflow

This protocol utilizes the principle of "Like Dissolves Like" followed by oxidative stripping.

Reagents Required:

-

Solvent A: Acetone or Ethanol (for organics).

-

Solvent B: 0.1M Hydrochloric Acid (HCl) or Nitric Acid (

). -

Rinse: Deionized (DI) Water (>18 MΩ).

Figure 2: Standard operating procedure for cleaning spectroscopic silica optics.

Validation Step (Self-Correcting Mechanism)

After cleaning, perform a Baseline Scan (Air vs. Air) or (Solvent vs. Solvent) across your working range.

-

Pass Criteria: Absorbance < 0.005 AU (relative to reference).

-

Fail Criteria: Sharp peaks (residue) or rising baseline in UV (scattering from particulate/smudges).

Warning: Never use alkaline solutions (high pH) or hydrofluoric acid (HF) on silica optics. Alkali etches the surface over time, altering the pathlength and causing scattering (fogging).

References

-

Edmund Optics. (n.d.). UV vs. IR Grade Fused Silica.[1][2][4] Retrieved from [Link]

-

Malitson, I. H. (1965). Interspecimen Comparison of the Refractive Index of Fused Silica. Journal of the Optical Society of America.[5] Data retrieved via RefractiveIndex.info. [Link]

-

Heraeus. (n.d.). Optical properties of fused silica - Transmission and OH Content. Retrieved from [Link]

-

Hellma Analytics. (n.d.). Cleaning and Handling of Cuvettes. Retrieved from [Link]

-

Newport Corporation. (n.d.). Optical Materials - Fused Silica. Retrieved from [Link]

Sources

The Mechanical Landscape of Silica Aerogels: A Technical Guide for Researchers

Introduction: Beyond Brittleness - Unveiling the Unique Mechanical Profile of Silica Aerogels

Silica aerogels, with their ethereal appearance and remarkable physical properties, have captivated the scientific community for decades.[1][2][3] Characterized by their ultra-low density, high porosity (often exceeding 90%), and exceptional thermal insulation capabilities, these nanostructured materials are finding expanding applications in fields ranging from aerospace to environmental remediation.[1][4][5][6] For researchers, particularly in drug development and biomedical engineering, a nuanced understanding of their mechanical properties is paramount.[1][2][7] This guide provides an in-depth exploration of the mechanical landscape of silica aerogels, moving beyond the common perception of them as merely fragile solids to reveal a complex and tunable set of characteristics that can be engineered for specific, high-performance applications.

The mechanical behavior of silica aerogels is intrinsically linked to their unique, three-dimensional nanoporous backbone.[1] This structure, often described as a "pearl-necklace" network of interconnected amorphous silica particles, is the source of both their strengths and weaknesses.[1] While this delicate architecture is responsible for their incredibly low density and thermal conductivity, it also contributes to their inherent brittleness and low tensile strength in their native state.[5][8][9] However, as this guide will elucidate, these properties are not immutable. Through careful control of synthesis parameters and innovative reinforcement strategies, the mechanical performance of silica aerogels can be precisely tailored to meet the demanding requirements of advanced research applications.

The Foundation: Understanding the Structure-Property Relationship

The mechanical integrity of a silica aerogel is governed by the interplay of its microstructural features, including density, pore size distribution, and the connectivity of the silica backbone. A fundamental concept in understanding these relationships is the power-law scaling relationship, which correlates density with elastic modulus and fracture strength.[1] This principle underscores the decisive influence of porosity on the material's mechanical strength.

The Sol-Gel Process: Engineering the Nanostructure

The synthesis of silica aerogels primarily relies on the sol-gel process, a versatile method that allows for precise control over the final material's properties.[3][10] This process involves the hydrolysis and condensation of silica precursors, typically alkoxides like tetramethoxysilane (TMOS) or tetraethoxysilane (TEOS), to form a "sol" of colloidal silica particles.[5] As the condensation reaction proceeds, these particles link together to form a continuous three-dimensional network, resulting in a "gel." The properties of the final aerogel are heavily influenced by several factors during this stage, including the choice of precursor, catalyst (acidic or basic), temperature, and pH.[10]

The subsequent aging and drying steps are equally critical in defining the mechanical characteristics of the aerogel.[3][10] Aging strengthens the silica network, while the drying method—typically supercritical drying to avoid the collapse of the delicate structure due to capillary forces—preserves the high porosity.[5]

A Spectrum of Mechanical Properties: From Compression to Fracture

Silica aerogels exhibit a range of mechanical behaviors under different loading conditions. A comprehensive understanding of these properties is essential for designing and implementing aerogel-based systems.

Compressive Behavior: A Three-Stage Response

Under uniaxial compression, silica aerogels typically display a characteristic three-stage stress-strain curve:

-

Linear Elastic Stage: At low strains, the aerogel backbone undergoes elastic deformation. The material's stiffness in this region is defined by its Young's modulus.

-

Yielding Stage: As the strain increases, the pores begin to collapse, leading to a plateau in the stress-strain curve where stress increases slowly.

-

Densification Stage: At high strains, the aerogel's porous structure is significantly compacted, causing a rapid increase in stress as the material behaves more like a dense solid.[1][4]

This behavior makes silica aerogels excellent energy absorbers, a property leveraged in applications requiring impact protection.

Tensile and Shear Properties: The Challenge of Brittleness

In contrast to their compressive strength, pristine silica aerogels are notoriously brittle and exhibit low tensile and shear strength.[8][9][11] Under tensile load, the stress-strain relationship is typically linear until a catastrophic fracture occurs.[9] This brittle nature is a significant limitation for applications requiring flexibility or resistance to tearing. The fracture is often initiated by the presence of flaws or stress concentrators within the porous network.[9]

Fracture Mechanics: Quantifying Toughness

The resistance of a material to the propagation of cracks is quantified by its fracture toughness (KIC). For silica aerogels, which behave as brittle materials, understanding fracture mechanics is crucial for predicting their failure under stress.[9][12] The pores within the aerogel structure can be considered inherent flaws that contribute to crack initiation and propagation.[9] Research has shown that fracture toughness varies with the bulk density of the aerogel.[12]

Acoustic Properties: Sound Insulation and Attenuation

The unique porous structure of silica aerogels also endows them with interesting acoustic properties. They exhibit very low sound velocities, typically in the range of 100-300 m/s, which makes them effective materials for acoustic insulation and delay lines.[13][14] Their high surface area and open-pore structure contribute to sound absorption and attenuation.[15][16]

Tailoring Mechanical Performance: A Researcher's Toolkit

The inherent mechanical limitations of silica aerogels can be overcome through various strategies, allowing for the design of materials with tailored properties for specific research needs, including robust platforms for drug delivery.

Synthesis Parameter Optimization

As previously mentioned, the sol-gel synthesis process offers numerous levers to control the mechanical properties of the resulting aerogel. Key parameters that can be adjusted include:

-

Precursor Chemistry: The choice of silica precursor and the inclusion of functionalized co-precursors can significantly impact the flexibility and strength of the aerogel network.

-

Catalyst and pH: The pH of the sol-gel reaction influences the rates of hydrolysis and condensation, thereby affecting the final microstructure and mechanical properties.

-

Aging Conditions: The duration and conditions of the aging process can strengthen the silica network, leading to improved mechanical robustness.

-

Drying Method: While supercritical drying is the standard, alternative drying techniques can also influence the final mechanical integrity.

Reinforcement Strategies: Building Stronger Aerogels

A powerful approach to enhancing the mechanical properties of silica aerogels is through the incorporation of reinforcing materials. This can be achieved through several methods:

-

Polymer Reinforcement: Adding flexible organic polymers to the silica network is an effective way to improve toughness and reduce brittleness.[5] This can be done by cross-linking polymers with the surface silanol groups of the silica backbone.[5]

-

Fiber Reinforcement: Incorporating microfibers or nanofibers, such as aramid fibers, into the aerogel matrix can significantly increase its compressive strength and modulus.[17]

-

Nanomaterial Composites: The addition of nanomaterials like carbon nanotubes or graphene can also enhance the mechanical properties of silica aerogels, creating hybrid materials with improved tensile resistance.[18]

The choice of reinforcement strategy depends on the desired balance of mechanical properties, density, and thermal conductivity for the specific application.

Characterization of Mechanical Properties: Experimental Protocols

Accurate and reproducible characterization of mechanical properties is essential for both fundamental research and quality control.

Standard Mechanical Testing Techniques

A variety of standard techniques are employed to measure the mechanical properties of silica aerogels:

-

Uniaxial Compression and Tension Testing: These tests are used to determine properties such as Young's modulus, compressive strength, and tensile strength.[4][9]

-

Three-Point Bending: This method is often used to measure the flexural strength and modulus of brittle materials like aerogels.[1]

-

Dynamic Mechanical Analysis (DMA): DMA is a powerful technique for studying the viscoelastic properties of materials as a function of temperature and frequency.[4]

-

Ultrasonic Measurements: The velocity of sound through an aerogel can be used to determine its elastic modulus.[1]

Microstructural Analysis

To understand the relationship between the microstructure and the mechanical properties, various imaging and analysis techniques are employed:

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the aerogel's surface morphology and porous structure.[4]

-

Transmission Electron Microscopy (TEM): TEM is used to visualize the primary particle size and connectivity within the silica network.

-

Nitrogen Adsorption-Desorption (BET Analysis): This technique is used to determine the specific surface area, pore volume, and pore size distribution of the aerogel.[4]

Applications in Drug Development: The Mechanical Imperative

In the field of drug development, the mechanical properties of silica aerogels are of critical importance for their use as drug delivery systems.[2][7][19] The ability to encapsulate and release therapeutic agents in a controlled manner is a key advantage of these materials.[2]

The mechanical integrity of the aerogel carrier is essential to:

-

Protect the Encapsulated Drug: The aerogel matrix must be robust enough to protect the drug from degradation during storage and administration.

-

Control Release Kinetics: The mechanical properties can influence the diffusion rate of the drug from the aerogel, thus controlling its release profile.

-

Ensure Biocompatibility and Biodegradability: For implantable devices, the mechanical properties must be compatible with the surrounding tissue, and the degradation rate of the aerogel can be tailored by controlling its structure.

By carefully tuning the mechanical properties of silica aerogels, researchers can design advanced drug delivery systems with enhanced efficacy and patient compliance.

Data Summary

| Property | Typical Value Range for Silica Aerogels | Key Influencing Factors | Citation(s) |

| Density | 0.003 - 0.5 g/cm³ | Precursor concentration, drying method | [2][5][10] |

| Porosity | 80 - 99.8% | Synthesis parameters | [3][10] |

| Young's Modulus | 0.005 - 0.33 MPa (can be higher with reinforcement) | Density, reinforcement | [4][11][15] |

| Compressive Strength | 0.023 - 10.2 MPa (highly dependent on density and reinforcement) | Density, reinforcement, microstructure | [4][10][17][20] |

| Tensile Strength | ~0.016 MPa (for native aerogels) | Brittleness, presence of flaws | [11] |

| Fracture Toughness (KIC) | 0.8 - 4.8 kPa·m1/2 | Density | [12] |

| Sound Velocity | 100 - 300 m/s | Density | [14] |

Experimental Workflows

Workflow 1: Sol-Gel Synthesis of Silica Aerogel

Caption: A standard protocol for the mechanical characterization of silica aerogels.

Conclusion: Engineering the Future of Porous Materials

The mechanical properties of silica aerogels are far from a simple story of fragility. They represent a complex and highly tunable landscape that offers immense potential for researchers across various disciplines. By understanding the fundamental structure-property relationships and leveraging advanced synthesis and reinforcement techniques, scientists can engineer silica aerogels with precisely tailored mechanical characteristics. For those in drug development, this opens the door to creating novel delivery systems with enhanced performance and therapeutic outcomes. As research continues to push the boundaries of materials science, the ability to control and optimize the mechanical behavior of these remarkable porous materials will be a key driver of innovation.

References

- Woignier, T., & Fricke, J. (1988). Mechanical properties of silica aerogels. Journal of Non-Crystalline Solids, 100(1-3), 480-484.

- Lei, J., Hu, J., & Liu, Z. (2017). Mechanical Properties of Silica Aerogel – A Molecular Dynamics Study. IOP Conference Series: Materials Science and Engineering, 213, 012048.

- Yunos, N. A. M., & Rahim, S. A. A. (2018). Silica Aerogel as Super Thermal and Acoustic Insulation Materials.

- Al-Osta, M. A., & Al-Ghamdi, S. G. (2022). An Updated Overview of Silica Aerogel-Based Nanomaterials.

- Li, Z., et al. (2020). Simulation and Analysis of Mechanical Properties of Silica Aerogels: From Rationalization to Prediction. Polymers, 12(11), 2593.

- Wang, J., et al. (2023). The Synthesis and Polymer-Reinforced Mechanical Properties of SiO2 Aerogels: A Review. Polymers, 15(14), 3097.

- Woignier, T., et al. (2011). Mechanical Properties and Brittle Behavior of Silica Aerogels.

- Turkchem. (2020).

- MakeItFrom. (2024). Aerogels and Silica Aerogels. YouTube.

- Kim, H.-J., et al. (2021). Influence of Silica-Aerogel on Mechanical Characteristics of Polyurethane-Based Composites: Thermal Conductivity and Strength.

- Soleimani Dorcheh, A., & Abbasi, M. H. (2008). Silica Aerogel; Synthesis, Properties and Characterization. Journal of Materials Processing Technology, 199(1-3), 10-26.

- Maleki, H., et al. (2014). An Overview on Silica Aerogels Synthesis and Different Mechanical Reinforcing Strategies. Journal of Non-Crystalline Solids, 385, 55-74.

- Wang, Y., et al. (2022).

- Gouveia, A. S., et al. (2022). Improvement of the Mechanical Properties of Silica Aerogels for Thermal Insulation Applications through a Combination of Aramid Nanofibres and Microfibres. Polymers, 14(19), 4165.

- Kim, H.-J., et al. (2021). Influence of Silica-Aerogel on Mechanical Characteristics of Polyurethane-Based Composites: Thermal Conductivity and Strength.

- MakeItFrom. (2018). Silica Aerogel.

- Wang, J., et al. (2023). The Synthesis and Polymer-Reinforced Mechanical Properties of SiO2 Aerogels: A Review.

- Woignier, T., et al. (1992). FRACTURE TOUGHNESS OF SILICA AEROGELS. Journal de Physique IV, 02(C2), C2-141-C2-144.

- ResearchGate. (n.d.). Silica aerogel microstructure and mechanical properties.

- Pierre, A. C., & Pajonk, G. M. (2022).

- Wang, Y., et al. (2023).

- ResearchGate. (n.d.). Silica aerogel content -compressive strength relationship.

- Li, Y., et al. (2019). Microstructure and Thermal Insulation Property of Silica Composite Aerogel.

- ResearchGate. (n.d.). Acoustic Properties of Nanoporous Silica Aerogel.

- Hsieh, T.-H., et al. (2023). Tensile Resistance and Fracture Mechanisms of Silica Aerogels Reinforced by Nanotube–Graphene Hybrid Networks.

- ResearchGate. (n.d.). Synthesis of silica aerogels and their application as drug delivery system.

Sources

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Simulation and Analysis of Mechanical Properties of Silica Aerogels: From Rationalization to Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. An Updated Overview of Silica Aerogel-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanical Properties and Brittle Behavior of Silica Aerogels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Silica Aerogel :: MakeItFrom.com [makeitfrom.com]

- 12. researchgate.net [researchgate.net]

- 13. turkchem.net [turkchem.net]

- 14. researchgate.net [researchgate.net]

- 15. Silica Aerogel as Super Thermal and Acoustic Insulation Materials [scirp.org]

- 16. cemef.minesparis.psl.eu [cemef.minesparis.psl.eu]